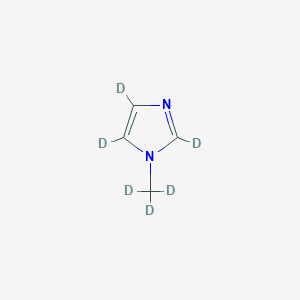

1-Methylimidazole-d6

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2,4,5-trideuterio-1-(trideuteriomethyl)imidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2/c1-6-3-2-5-4-6/h2-4H,1H3/i1D3,2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCTWTZJPVLRJOU-RLTMCGQMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(N(C(=N1)[2H])C([2H])([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80462884 |

Source

|

| Record name | 1-Methylimidazole-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

285978-27-0 |

Source

|

| Record name | 1-Methylimidazole-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 285978-27-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methylimidazole-d6 (CAS: 285978-27-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Methylimidazole-d6, a deuterated isotopologue of 1-methylimidazole. It is intended for professionals in research, particularly those in drug development and analytical chemistry, who utilize isotopically labeled compounds. This document covers its physicochemical properties, synthesis, spectroscopic characteristics, and applications, with a focus on its role as an internal standard in quantitative analysis.

Core Physicochemical Properties

This compound is a colorless to yellow liquid.[1] Its key physical and chemical properties are summarized in the table below, with data for its non-deuterated counterpart provided for comparison. The primary difference is the increased molecular weight due to the substitution of six hydrogen atoms with deuterium.

| Property | This compound | 1-Methylimidazole (unlabeled) |

| CAS Number | 285978-27-0 | 616-47-7 |

| Molecular Formula | C₄D₆N₂ | C₄H₆N₂ |

| Molecular Weight | 88.14 g/mol [2] | 82.10 g/mol [1] |

| Appearance | Colorless to yellow liquid[1] | Colorless to yellow liquid |

| Density | 1.104 g/mL at 25 °C | 1.031 g/mL |

| Boiling Point | 198 °C (lit.) | 198 °C (lit.) |

| Melting Point | Not specified | -6 °C |

| Flash Point | 92 °C (closed cup) | 92 °C (closed cup) |

| Solubility | Soluble in water | Miscible with water |

| Isotopic Purity | ≥98 atom % D | Not applicable |

Synthesis of this compound

The synthesis of this compound follows the same principles as its non-deuterated analog, primarily through the methylation of an imidazole ring. To achieve full deuteration, deuterated starting materials are required. The two primary routes are the methylation of imidazole and the Radziszewski reaction.

Route 1: Methylation of Imidazole-d4 with a Deuterated Methylating Agent

This is a common laboratory and industrial method. It involves the N-alkylation of a deuterated imidazole ring with a deuterated methyl source.

-

Starting Materials : Imidazole-d4, Methyl-d3 iodide, a base (e.g., sodium hydroxide or sodium methoxide), and a suitable solvent.

-

General Procedure :

-

Imidazole-d4 is deprotonated by a strong base to form an imidazolide anion.

-

The anion then acts as a nucleophile, attacking the electrophilic methyl-d3 group of the methyl-d3 iodide.

-

The resulting product is purified, typically by distillation, to yield this compound.

-

Route 2: Radziszewski Reaction with Deuterated Components

The Radziszewski reaction is a one-pot synthesis that condenses a dicarbonyl compound, an aldehyde, ammonia, and a primary amine. To synthesize this compound via this route, deuterated precursors are necessary.

-

Starting Materials : Glyoxal, Formaldehyde-d2, Methylamine-d3, and Ammonia in a suitable solvent. Deuterium exchange on glyoxal and the use of deuterated ammonia could also be employed for full deuteration of the ring.

Spectroscopic Profile

The spectroscopic data is crucial for confirming the identity and isotopic purity of this compound. The key distinguishing features arise from the presence of deuterium in place of hydrogen.

| Technique | Expected Observations for this compound | Reference Data (Unlabeled 1-Methylimidazole) |

| ¹H NMR | The spectrum should show a significant reduction or complete absence of signals corresponding to the imidazole ring protons and the N-methyl protons. This confirms a high degree of deuteration. | In CDCl₃, typical shifts are: ~7.39 ppm (s, 1H), ~7.01 ppm (s, 1H), ~6.86 ppm (s, 1H), ~3.64 ppm (s, 3H). |

| ¹³C NMR | Chemical shifts will be very similar to the unlabeled compound. C-D couplings may be observed, and signals for deuterated carbons will appear as multiplets (e.g., a triplet for -CD₃). | In DMSO-d₆, typical shifts are: ~137.2 ppm, ~128.9 ppm, ~121.0 ppm, ~32.8 ppm. |

| Mass Spec (MS) | The molecular ion peak [M]⁺ will be at m/z 88, which is 6 mass units higher than the unlabeled compound (m/z 82). The fragmentation pattern will also be shifted. For instance, the loss of a deuterated methyl radical would result in a fragment at m/z 71 ([M-CD₃]⁺). | Molecular ion peak [M]⁺ at m/z 82. A prominent fragment is observed at m/z 81 due to the loss of a hydrogen atom. |

| Infrared (IR) | C-D stretching vibrations will appear at lower frequencies (around 2200-2300 cm⁻¹) compared to C-H stretches (around 3000-3100 cm⁻¹). Similarly, N-CD₃ vibrations will be at lower wavenumbers than N-CH₃ vibrations. | Characteristic peaks include C-H stretching (~3100 cm⁻¹), C=C and C=N stretching (~1500-1600 cm⁻¹), and N-CH₃ vibrations. |

Applications in Research and Drug Development

The primary application of this compound is as an internal standard for quantitative analysis using mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays.

In drug development and clinical research, accurate quantification of drug molecules and their metabolites in biological matrices (e.g., plasma, serum, urine) is critical. Isotope dilution mass spectrometry is the gold standard for this purpose. A deuterated internal standard like this compound is ideal because:

-

It is chemically identical to the analyte (the non-deuterated version).

-

It co-elutes with the analyte during chromatography.

-

It exhibits similar ionization efficiency in the mass spectrometer source.

-

It is easily distinguished from the analyte by its mass difference.

By adding a known amount of this compound to a sample, any variations in sample preparation, injection volume, or instrument response can be normalized, leading to highly accurate and precise quantification of the target analyte. This is particularly relevant when 1-methylimidazole itself is a metabolite of a drug, such as the antithyroid medication methimazole.

Experimental Protocol: Use as an Internal Standard in LC-MS/MS

The following is a representative protocol outlining the use of a deuterated internal standard, such as this compound, for the quantification of an analyte in a biological matrix. This example is based on methods used for the analysis of methimazole and related compounds.

Objective: To accurately quantify an analyte (e.g., 1-methylimidazole) in human plasma.

Materials:

-

Analyte of interest (e.g., 1-methylimidazole)

-

Internal Standard (IS): this compound

-

Human plasma

-

Acetonitrile (ACN) for protein precipitation

-

Formic acid

-

HPLC-grade water and methanol

-

LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare a stock solution of the analyte and the internal standard (this compound) in methanol.

-

Create a series of calibration standards by spiking blank plasma with the analyte stock solution to achieve a range of concentrations (e.g., 1-1000 ng/mL).

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the this compound internal standard working solution.

-

Vortex briefly to mix.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in methanol.

-

Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B, hold, and then re-equilibrate.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Analyte (1-Methylimidazole): Precursor ion (m/z 83.1) → Product ion (e.g., m/z 42.1).

-

Internal Standard (this compound): Precursor ion (m/z 89.1) → Product ion (e.g., m/z 45.1).

-

-

Optimize instrument parameters such as collision energy and declustering potential for each transition.

-

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard for each sample.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

References

An In-depth Technical Guide to 1-Methylimidazole-d6 for Researchers and Drug Development Professionals

Introduction

1-Methylimidazole-d6 is the deuterated form of 1-methylimidazole, a heterocyclic organic compound. In this isotopologue, the six hydrogen atoms on the methyl group and the imidazole ring are replaced with deuterium, a stable isotope of hydrogen. This isotopic substitution imparts unique properties to the molecule, making it a valuable tool in pharmaceutical research and development, particularly in metabolic studies and as an internal standard for quantitative analysis. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and its applications in drug discovery and development.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.

| Property | Value | References |

| Molecular Formula | C₄D₆N₂ | [1] |

| Molecular Weight | 88.14 g/mol | [1][2] |

| CAS Number | 285978-27-0 | [1][2] |

| Appearance | Colorless to yellow liquid | |

| Density | 1.104 g/mL at 25 °C | |

| Boiling Point | 198 °C (lit.) | |

| Flash Point | 92 °C (closed cup) | |

| Isotopic Purity | ≥98 atom % D | |

| Solubility | Miscible with water | |

| Storage | Store at 2-8 °C, keep dry, under inert gas |

Synthesis and Purification

Synthesis via Methylation of Imidazole-d4

A common laboratory-scale synthesis involves the methylation of imidazole. To synthesize this compound, one would start with deuterated imidazole (imidazole-d4) and a deuterated methylating agent, such as iodomethane-d3.

Experimental Protocol (Adapted):

-

Deprotonation: In a round-bottom flask, dissolve imidazole-d4 in a suitable anhydrous solvent (e.g., tetrahydrofuran). Add a strong base, such as sodium hydride, portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen). Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation, forming the sodium salt of imidazole-d4.

-

Methylation: Cool the reaction mixture back to 0 °C and add iodomethane-d3 dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of D₂O. Extract the product with a suitable organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

References

An In-depth Technical Guide to the Synthesis and Preparation of Deuterated 1-Methylimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methodologies for the synthesis and preparation of deuterated isotopologues of 1-methylimidazole, a compound of significant interest in pharmaceutical research and development. The introduction of deuterium can critically influence a molecule's metabolic stability, pharmacokinetic profile, and its utility as an internal standard in quantitative bioanalysis. This document details two principal synthetic strategies: direct synthesis using deuterated precursors and hydrogen-deuterium (H/D) exchange on the 1-methylimidazole scaffold.

Core Synthetic Strategies

The preparation of deuterated 1-methylimidazole can be broadly categorized into two effective approaches:

-

Direct Synthesis (N-Methylation with Deuterated Reagents): This method involves the construction of the 1-methylimidazole molecule using a deuterated methylating agent. It is the most straightforward approach for synthesizing 1-(trideuteriomethyl)-1H-imidazole (1-methyl-d3-imidazole).

-

Hydrogen-Deuterium (H/D) Exchange: This strategy involves the exchange of protons for deuterons on the pre-formed 1-methylimidazole molecule. This is the primary method for deuterating the imidazole ring at the C2, C4, and C5 positions.

Data Presentation: Comparison of Synthetic Methodologies

The following table summarizes the quantitative data associated with the key synthetic methods for preparing deuterated 1-methylimidazole.

| Isotopologue | Synthetic Method | Key Reagents | Typical Yield (%) | Isotopic Purity (%) | Reference |

| 1-Methyl-d3-imidazole | Direct Synthesis (N-Methylation) | Imidazole, Iodomethane-d3, Sodium Hydride | ~80% | >98% | General procedure adaptation |

| 1-Methyl-d(x)-imidazole (Ring Deuteration) | H/D Exchange (Base-Catalyzed) | 1-Methylimidazole, NaOD, D₂O, CD₃OD | Not specified | Position-dependent | [1] |

| 1-Methyl-d(x)-imidazole (Ring Deuteration) | H/D Exchange (Pd-Catalyzed) | 1-Methylimidazole, D₂O, Pd/C | Good | High (Full ring deuteration reported) | [2] |

| 1-Methyl-d1-imidazole (C2-Deuteration) | H/D Exchange (Pd/PVP Colloid) | 1-Methylimidazole, D₂O, Pd/PVP | Not specified | Selective at C2 | [3] |

Experimental Protocols

Protocol 1: Direct Synthesis of 1-(Trideuteriomethyl)-1H-imidazole (1-Methyl-d3-imidazole)

This protocol is adapted from standard N-alkylation procedures for imidazoles, utilizing a deuterated methylating agent.

Materials:

-

Imidazole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Iodomethane-d3 (CD₃I)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Deprotonation: To a solution of imidazole (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., Argon), add sodium hydride (1.1 eq) portion-wise at 0 °C.

-

Stir the resulting mixture at room temperature for 1 hour to ensure complete formation of the imidazolide anion.

-

Methylation: Cool the reaction mixture back to 0 °C and add iodomethane-d3 (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Work-up: Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 1-(trideuteriomethyl)-1H-imidazole.

Protocol 2: Ring Deuteration of 1-Methylimidazole via Palladium-Catalyzed H/D Exchange

This protocol is based on the findings of Hardacre et al. for the complete deuteration of the imidazole ring.[2]

Materials:

-

1-Methylimidazole

-

Deuterium oxide (D₂O)

-

Palladium on carbon (Pd/C, 10 wt%)

Procedure:

-

Reaction Setup: In a pressure vessel, combine 1-methylimidazole (1.0 eq), deuterium oxide (as solvent), and palladium on carbon catalyst (catalytic amount, e.g., 10 mol%).

-

Reaction: Seal the vessel and heat the mixture to an elevated temperature (e.g., 150-180 °C) for a specified duration (e.g., 24-48 hours) with stirring.

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove the Pd/C catalyst.

-

Purification: The D₂O can be removed under reduced pressure, and the resulting deuterated 1-methylimidazole can be further purified by distillation if necessary.

Protocol 3: Base-Catalyzed H/D Exchange for Ring Deuteration

This method allows for the deuteration of the imidazole ring, with the C2 position being the most acidic and thus most readily exchanged.

Materials:

-

1-Methylimidazole

-

Sodium deuteroxide (NaOD) solution in D₂O (e.g., 40 wt%)

-

Deuterated methanol (CD₃OD)

-

Deuterium oxide (D₂O)

Procedure:

-

Reaction Setup: In a sealed tube, dissolve 1-methylimidazole (1.0 eq) in a mixture of CD₃OD and D₂O.

-

Add a solution of NaOD in D₂O (e.g., 4 eq).

-

Reaction: Heat the sealed tube at an elevated temperature (e.g., 130 °C) for an extended period (e.g., 10-24 hours).[1]

-

Work-up: After cooling, the reaction mixture can be neutralized with a deuterated acid (e.g., DCl in D₂O).

-

Purification: The product can be extracted with an organic solvent and purified by distillation or chromatography.

Mandatory Visualization

References

Technical Guide: 1-Methylimidazole-d6 in Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Methylimidazole-d6, a deuterated analog of 1-Methylimidazole. Its primary application in research is as an internal standard for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS). The near-identical chemical properties to its unlabeled counterpart, combined with a distinct mass difference, allow for precise and accurate quantification by correcting for variations during sample preparation and analysis.

Core Molecular Properties

The key distinction between this compound and 1-Methylimidazole lies in the substitution of six hydrogen atoms with deuterium atoms. This isotopic labeling results in a higher molecular weight without significantly altering the chemical behavior of the molecule.

| Property | This compound | 1-Methylimidazole |

| Chemical Formula | C₄D₆N₂[1] | C₄H₆N₂[2] |

| Molecular Weight | 88.14 g/mol [3] | 82.1 g/mol |

| CAS Number | 285978-27-0 | 616-47-7 |

| Isotopic Purity | Typically ≥98 atom % D | Not Applicable |

Experimental Protocol: Quantification of 1-Methylimidazole in Urine using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a detailed methodology for the quantitative analysis of 1-Methylimidazole in urine samples. This compound is employed as an internal standard to ensure accuracy by accounting for matrix effects and procedural variability.

1. Materials and Reagents

-

1-Methylimidazole (analytical standard)

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Urine samples (human, control and experimental)

-

Microcentrifuge tubes

-

Syringe filters (0.22 µm)

-

Autosampler vials

2. Preparation of Standard and Internal Standard Solutions

-

Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve 1-Methylimidazole and this compound in methanol to obtain primary stock solutions.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the 1-Methylimidazole primary stock with a 50:50 mixture of acetonitrile and water.

-

Internal Standard Working Solution (ISWS): Dilute the this compound primary stock solution with a 20:80 mixture of acetonitrile and water to a final concentration of 10 ng/mL.

3. Sample Preparation

-

Thaw frozen urine samples to room temperature.

-

Vortex the urine samples to ensure homogeneity.

-

In a microcentrifuge tube, combine 100 µL of urine with 50 µL of the Internal Standard Working Solution (ISWS).

-

Add 200 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 98% water with 0.1% formic acid, 2% acetonitrile).

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

4. LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.

-

Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution:

-

0-1 min: 2% B

-

1-5 min: Gradient to 95% B

-

5-6 min: Hold at 95% B

-

6-6.1 min: Return to 2% B

-

6.1-8 min: Re-equilibration at 2% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

1-Methylimidazole: Precursor ion (Q1) m/z 83.1 -> Product ion (Q3) m/z 56.1

-

This compound: Precursor ion (Q1) m/z 89.1 -> Product ion (Q3) m/z 60.1

-

5. Data Analysis and Quantification

-

Integrate the peak areas for both the analyte (1-Methylimidazole) and the internal standard (this compound).

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.

-

Determine the concentration of 1-Methylimidazole in the urine samples by interpolating their peak area ratios from the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflow for the quantitative analysis of 1-Methylimidazole using its deuterated internal standard.

Caption: Experimental workflow for LC-MS/MS quantification.

This guide provides a foundational understanding and a practical protocol for the use of this compound in quantitative research. The principles and methods described can be adapted for various biological matrices and analytical platforms.

References

A Technical Guide to the Purity and Isotopic Enrichment of 1-Methylimidazole-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and isotopic enrichment of 1-Methylimidazole-d6 (deuterated 1-methylimidazole). This stable isotope-labeled compound is a critical tool in various scientific disciplines, including drug metabolism studies, pharmacokinetic research, and as an internal standard in mass spectrometry-based quantitative analysis. This document outlines the key quality attributes of this compound, detailed experimental protocols for its analysis, and workflows for its synthesis and quality control.

Quantitative Data Summary

The quality of this compound is primarily defined by its chemical purity and isotopic enrichment. Commercially available this compound typically meets high standards for both parameters. The following tables summarize representative data from various suppliers.

Table 1: Typical Product Specifications for this compound

| Parameter | Specification |

| Chemical Formula | C₄D₆N₂ |

| Molecular Weight | 88.14 g/mol |

| Isotopic Enrichment | ≥98 atom % D |

| Chemical Purity | ≥98% |

| Appearance | Colorless to pale yellow liquid |

Data compiled from various commercial suppliers.

Table 2: Key Physicochemical Properties of 1-Methylimidazole (Unlabeled)

| Property | Value |

| CAS Number | 616-47-7 |

| Molecular Weight | 82.10 g/mol |

| Boiling Point | 198 °C |

| Density | 1.03 g/cm³ |

These properties of the unlabeled analog are provided for reference.

Experimental Protocols

The determination of chemical purity and isotopic enrichment of this compound relies on standard analytical techniques. Below are detailed protocols for these analyses.

Determination of Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust method for assessing the chemical purity of volatile compounds like this compound by separating impurities and providing their mass-to-charge ratio for identification.

Objective: To separate and identify volatile impurities and to quantify the chemical purity of this compound.

Instrumentation and Reagents:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column: e.g., DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar column

-

Helium (carrier gas)

-

This compound sample

-

Anhydrous solvent for dilution (e.g., Dichloromethane or Methanol)

Procedure:

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in the chosen anhydrous solvent.

-

GC-MS Parameters:

-

Inlet Temperature: 250 °C

-

Injection Volume: 1 µL

-

Split Ratio: 40:1

-

Carrier Gas Flow: Helium at 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes

-

Ramp: 20 °C/min to 320 °C

-

Hold: 5 minutes at 320 °C

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Scan Range: m/z 35-300

-

-

Data Analysis:

-

Integrate the peak corresponding to this compound and any impurity peaks.

-

Calculate the chemical purity by the area percent method:

-

% Purity = (Area of this compound peak / Total area of all peaks) x 100

-

-

Determination of Isotopic Enrichment by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for determining the isotopic enrichment of deuterated compounds by quantifying the residual proton signals at the deuterated positions.

Objective: To determine the atom percent of deuterium (D) in this compound.

Instrumentation and Reagents:

-

High-resolution NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent without exchangeable protons (e.g., Chloroform-d, CDCl₃)

-

This compound sample

-

Internal standard with a known concentration (optional, for quantification)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.6 mL of deuterated solvent in an NMR tube.

-

NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Ensure a sufficient number of scans to achieve a high signal-to-noise ratio for accurate integration of small residual proton signals.

-

Use a relaxation delay (D1) of at least 5 times the longest T1 of the protons being quantified to ensure full relaxation and accurate integration.

-

-

Data Processing and Analysis:

-

Process the spectrum (e.g., Fourier transform, phase correction, and baseline correction).

-

Identify and integrate the residual proton signals corresponding to the methyl and imidazole ring positions.

-

The isotopic enrichment is calculated by comparing the integrals of the residual proton signals to the integral of a non-deuterated reference signal (if present) or by using a quantitative ¹H NMR (qNMR) approach with an internal standard. In the absence of a non-deuterated internal reference in the molecule, comparison to the ¹H signal of a known amount of an internal standard is necessary.

-

Mandatory Visualizations

Synthesis of 1-Methylimidazole

There are two primary industrial routes for the synthesis of 1-Methylimidazole: the methylation of imidazole and the Radziszewski reaction.[1][2][3]

Experimental Workflow for Quality Control

The following diagram illustrates a typical workflow for the quality control analysis of a batch of this compound.

Logical Relationship for Purity and Enrichment Assessment

The final assessment of the quality of this compound is dependent on the results of both chemical purity and isotopic enrichment analyses.

References

An In-depth Technical Guide to the Safety, Handling, and Storage of 1-Methylimidazole-d6

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage information for 1-Methylimidazole-d6 (CAS: 285978-27-0), a deuterated analogue of 1-Methylimidazole. The following sections detail the chemical and physical properties, potential hazards, recommended safety protocols, and proper storage and disposal procedures. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the compound.

Chemical and Physical Properties

This compound is a colorless to yellow liquid.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C4D6N2 | [1] |

| Molecular Weight | 88.14 g/mol | [2][3][4] |

| CAS Number | 285978-27-0 | |

| Appearance | Colorless to yellow liquid | |

| Density | 1.104 g/mL at 25 °C | |

| Boiling Point | 198 °C | |

| Melting Point | -6 °C | |

| Flash Point | 92 °C (closed cup) | |

| Vapor Pressure | 0.5 hPa at 20 °C | |

| Water Solubility | Soluble | |

| Isotopic Purity | >98 atom % D |

Safety and Hazard Information

This compound is a hazardous substance that requires careful handling. It is classified as a combustible liquid, is harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Flammable Liquids | 4 | H227: Combustible liquid |

Source:

First Aid Measures

Immediate medical attention is required in case of exposure.

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Continue to rinse for at least 10 minutes. Get medical attention immediately. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Get medical attention immediately. |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Get medical attention immediately. |

| Ingestion | Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Get medical attention immediately. |

Experimental Protocols: Handling and Storage

Due to its hygroscopic and air-sensitive nature, this compound must be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection:

-

Hand Protection: Wear chemically resistant gloves (e.g., butyl rubber, PVC).

-

Body Protection: Wear a lab coat, and consider an apron and arm covers for larger quantities. Ensure trousers are worn outside of boots to prevent spills from entering footwear.

-

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors if ventilation is inadequate.

Safe Handling and Transfer Protocol

This protocol outlines the safe transfer of this compound from a Sure/Seal™ bottle to a reaction vessel using a syringe under an inert atmosphere.

Materials:

-

Sure/Seal™ bottle of this compound

-

Dry, gas-tight syringe with a Luer-lock tip

-

Long, dry needle (18-21 gauge)

-

Source of dry inert gas (Nitrogen or Argon) with a bubbler

-

Reaction vessel equipped with a septum

-

Clean, dry glassware

Procedure:

-

Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas. Assemble the reaction apparatus and purge with inert gas.

-

Syringe Preparation: Oven-dry the syringe and cool it in a desiccator. Purge the syringe with inert gas by drawing and expelling the gas at least five times.

-

Pressurize the Reagent Bottle: Insert a needle connected to the inert gas line through the septum of the Sure/Seal™ bottle. The needle should not touch the liquid. Maintain a slight positive pressure of the inert gas, observable by a gentle bubbling rate in the bubbler.

-

Withdraw the Liquid: Insert the dry syringe needle through the septum into the liquid. The positive pressure in the bottle will slowly push the liquid into the syringe. Do not pull the plunger, as this can cause leaks and introduce air.

-

Remove Bubbles and Measure: Once the desired volume is drawn, invert the syringe and carefully push the plunger to expel any gas bubbles back into the reagent bottle. Adjust the volume to the precise amount required.

-

Transfer to Reaction Vessel: Quickly and carefully withdraw the needle from the reagent bottle and insert it through the septum of the reaction vessel. Dispense the liquid into the vessel.

-

Cleaning: Immediately after transfer, rinse the syringe and needle with a suitable quenching solvent (e.g., isopropanol), followed by an appropriate cleaning solvent.

Weighing Protocol for a Volatile and Hygroscopic Liquid

-

Container Preparation: Select a clean, dry vial with a screw cap or a flask with a ground glass stopper.

-

Tare the Container: Place the sealed, empty container on the analytical balance and tare it.

-

Transfer: In a fume hood and under an inert atmosphere if necessary, transfer the required amount of this compound into the container using the syringe transfer technique described above.

-

Seal and Weigh: Immediately and securely seal the container.

-

Record Mass: Place the sealed container back on the balance and record the stable mass. The difference between this mass and the tared mass is the mass of the liquid.

Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area. It should be stored away from incompatible materials such as strong oxidizing agents and acids. Protect from moisture and sources of ignition. For long-term storage, consider placing the sealed container inside a desiccator or a glovebox with a dry atmosphere.

Disposal

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain. Consult with your institution's environmental health and safety office for specific disposal procedures.

Visualization of a Relevant Chemical Pathway

1-Methylimidazole is known to act as a nucleophilic catalyst in various chemical reactions, such as acetylation, by mimicking the function of histidine residues in enzymes. The following diagram illustrates the catalytic cycle of 1-Methylimidazole in the acetylation of an alcohol with acetyl chloride.

References

Understanding the Mass Shift of 1-Methylimidazole-d6: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass shift observed in 1-Methylimidazole-d6, a deuterated isotopologue of 1-Methylimidazole. Stable isotope-labeled compounds such as this compound are critical tools in quantitative mass spectrometry-based assays, frequently employed in drug metabolism and pharmacokinetic (DMPK) studies. Understanding the principles behind its mass shift and the practical application of this compound is essential for accurate bioanalysis.

Core Concepts: The Origin of the Mass Shift

The mass shift in this compound arises from the substitution of six hydrogen (¹H) atoms with their heavier isotope, deuterium (²H or D). Each deuterium atom contains one proton and one neutron, whereas a protium (¹H) atom contains only a proton. This additional neutron in each of the six deuterium atoms results in a significant and predictable increase in the molecular weight of the molecule.

This deliberate mass difference is the cornerstone of its utility as an internal standard in quantitative analysis.[1] When co-administered or spiked into a sample, this compound co-elutes chromatographically with the unlabeled analyte (1-Methylimidazole) but is readily distinguished by its higher mass-to-charge ratio (m/z) in a mass spectrometer. This allows for precise quantification, as the internal standard experiences similar extraction efficiencies and matrix effects as the analyte of interest.

Quantitative Data Summary

The key quantitative parameters for 1-Methylimidazole and its deuterated form are summarized below. This data is fundamental for setting up and interpreting mass spectrometry experiments.

| Parameter | 1-Methylimidazole (Unlabeled) | This compound (Labeled) | Data Source(s) |

| Chemical Formula | C₄H₆N₂ | C₄D₆N₂ | [2][3] |

| Average Molecular Weight | 82.10 g/mol | 88.14 g/mol | [2][4] |

| Monoisotopic Mass | 82.0531 Da | 88.0908 Da | |

| Mass Shift | Not Applicable | M+6 | |

| Isotopic Purity | Not Applicable | Typically ≥98 atom % D | |

| CAS Number | 616-47-7 | 285978-27-0 |

Experimental Protocol: Quantification of 1-Methylimidazole using this compound Internal Standard by LC-MS/MS

The following is a representative protocol for the quantification of 1-Methylimidazole in a biological matrix, such as plasma, using this compound as an internal standard. This protocol is based on established methodologies for similar small polar molecules.

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample, add 10 µL of a 100 ng/mL solution of this compound in methanol (internal standard).

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Conditions

-

LC System: Agilent 1290 Infinity or equivalent.

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column, such as a ZIC-pHILIC (150 mm x 2.1 mm, 5 µm), is suitable for retaining this polar analyte.

-

Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient:

-

0-1 min: 95% B

-

1-5 min: 95% to 50% B

-

5-5.1 min: 50% to 95% B

-

5.1-8 min: 95% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

3. Mass Spectrometry (MS) Conditions

-

Mass Spectrometer: Agilent 6530 Q-TOF or equivalent triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Capillary Voltage: 3000 V.

-

Gas Temperature: 350°C.

-

Drying Gas Flow: 12 L/min.

-

Nebulizer Pressure: 50 psi.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

1-Methylimidazole: Precursor ion (Q1) m/z 83.1 → Product ion (Q3) m/z 56.1

-

This compound: Precursor ion (Q1) m/z 89.1 → Product ion (Q3) m/z 60.1

-

-

Collision Energy: Optimized for each transition (typically 10-20 eV).

4. Data Analysis

-

Quantification is performed by calculating the peak area ratio of the analyte (1-Methylimidazole) to the internal standard (this compound).

-

A calibration curve is constructed by plotting the peak area ratios of known standards against their concentrations.

-

The concentration of 1-Methylimidazole in the unknown samples is then determined from the calibration curve.

Visualizing the Experimental Workflow

The logical flow of a quantitative analysis experiment using a stable isotope-labeled internal standard can be effectively visualized.

Caption: Workflow for quantitative analysis using this compound.

Synthesis and Characterization

This compound is synthesized from its unlabeled precursor, 1-Methylimidazole. The synthesis involves the substitution of hydrogen atoms with deuterium. This is typically achieved through methods such as acid-catalyzed methylation of imidazole using a deuterated methyl source (e.g., deuterated methanol) or by first deprotonating imidazole followed by methylation with a deuterated agent.

The characterization and confirmation of the mass shift are performed using mass spectrometry. High-resolution mass spectrometry (HRMS) can be used to confirm the exact mass of the deuterated compound, which should correspond to the theoretical value calculated from the atomic masses of its constituent isotopes. The isotopic purity, or the percentage of molecules that are fully deuterated, is also a critical parameter determined during characterization.

Conclusion

The M+6 mass shift of this compound is a direct and predictable consequence of isotopic substitution, providing a robust tool for quantitative bioanalysis. Its use as an internal standard in LC-MS/MS assays allows for high precision and accuracy by correcting for variability during sample processing and analysis. The detailed experimental protocol and workflow provided in this guide offer a practical framework for the application of this compound in a research and drug development setting.

References

Methodological & Application

Application Note: Quantitative Analysis of 1-Methylimidazole in Human Plasma using LC-MS/MS with 1-Methylimidazole-d6 as an Internal Standard

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 1-methylimidazole in human plasma. To ensure the highest accuracy and precision, a stable isotope-labeled internal standard, 1-methylimidazole-d6, is employed. The protocol outlines a straightforward protein precipitation method for sample preparation, followed by a rapid UPLC separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for researchers, scientists, and drug development professionals requiring reliable bioanalytical data for pharmacokinetic studies, toxicological assessments, or other clinical research applications.

Introduction

1-Methylimidazole is a heterocyclic organic compound with various industrial and pharmaceutical applications. Accurate measurement of its concentration in biological matrices like plasma is crucial for understanding its pharmacokinetic profile and potential toxicity. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry.[1] This approach effectively compensates for variations in sample preparation, injection volume, and matrix effects, leading to highly reliable and reproducible results.[1] This application note provides a comprehensive protocol for the analysis of 1-methylimidazole in human plasma, from sample preparation to data acquisition and analysis.

Experimental Protocols

Materials and Reagents

-

1-Methylimidazole (Analyte)

-

This compound (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Human plasma (drug-free)

-

Ultrapure water

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions: Prepare individual stock solutions of 1-methylimidazole and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the 1-methylimidazole stock solution with a 50:50 mixture of methanol and water to create working standard solutions for the calibration curve and quality control samples.

-

Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 5 ng/mL.[2]

-

Calibration Standards and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples (Low, Medium, and High).[2]

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for removing the majority of proteins from plasma samples.[3]

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 300 µL of the internal standard working solution (5 ng/mL in acetonitrile). The 3:1 ratio of acetonitrile to plasma is effective for protein precipitation.

-

Vortex the mixture for 3 minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at 13,000 x g for 5 minutes to pellet the precipitated proteins.

-

Carefully transfer 50 µL of the clear supernatant to a clean vial.

-

Dilute the supernatant with 450 µL of an aqueous mobile phase (e.g., water with 0.2% formic acid and 5 mM ammonium formate).

-

The sample is now ready for injection into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

A UPLC system is recommended for rapid and efficient separation.

| Parameter | Value |

| Column | Kinetex Phenyl-Hexyl (50 x 2.1 mm, 1.7 µm) or equivalent |

| Mobile Phase A | 0.2% Formic Acid and 5 mM Ammonium Formate in Water |

| Mobile Phase B | Methanol |

| Flow Rate | 0.2 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Autosampler Temp. | 4 °C |

Gradient Elution Program:

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 2.0 | 95 |

| 3.0 | 95 |

| 3.1 | 5 |

| 5.5 | 5 |

Mass Spectrometry:

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used for detection.

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 110 °C |

| Desolvation Temp. | 350 °C |

| Collision Gas | Argon |

MRM Transitions:

The following MRM transitions should be monitored. The most intense transition is typically used for quantification and the second for confirmation.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |

| 1-Methylimidazole | 83.1 | 83.1 -> 42.2 | 25 | 110 |

| This compound | 89.1 | 89.1 -> 45.2 | 25 | 110 |

(Note: The exact collision energy and declustering potential should be optimized for the specific instrument used.)

Data Presentation

The following tables summarize the expected quantitative performance of the method.

Table 1: Calibration Curve and Linearity

| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Weighting |

| 1-Methylimidazole | 2 - 1000 | > 0.99 | 1/x |

Table 2: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) (n=5) | Inter-day Precision (%RSD) (n=5) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| LLOQ | 2 | < 20 | < 20 | 80 - 120 | 80 - 120 |

| Low | 4 | < 15 | < 15 | 85 - 115 | 85 - 115 |

| Medium | 80 | < 15 | < 15 | 85 - 115 | 85 - 115 |

| High | 800 | < 15 | < 15 | 85 - 115 | 85 - 115 |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |

| Low | 4 | > 85 | 85 - 115 |

| High | 800 | > 85 | 85 - 115 |

Mandatory Visualization

Caption: LC-MS/MS Experimental Workflow for 1-Methylimidazole Analysis.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and robust protocol for the quantification of 1-methylimidazole in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making this method well-suited for regulated bioanalysis in clinical and pharmaceutical research. The simple protein precipitation sample preparation and rapid UPLC analysis time allow for high-throughput applications.

References

Application Notes: Quantitative Analysis of 1-Methylhistamine in Human Urine using 1-Methylimidazole-d6 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note details a robust and sensitive method for the quantitative analysis of 1-methylhistamine in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). 1-Methylhistamine is a major metabolite of histamine, and its quantification in urine is a valuable tool for assessing endogenous histamine production, which is crucial in various physiological and pathological conditions, including allergic reactions and mastocytosis. The use of a stable isotope-labeled internal standard, 1-Methylimidazole-d6, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.

Analyte and Internal Standard

-

Analyte: 1-Methylhistamine

-

Internal Standard: this compound

This compound is an ideal internal standard for the quantification of 1-methylhistamine due to its structural similarity and mass shift of +6, which allows for co-elution with the analyte while being clearly distinguishable by the mass spectrometer.[1][2]

Experimental Protocols

Materials and Reagents

-

1-Methylhistamine standard (Sigma-Aldrich)

-

This compound (Sigma-Aldrich)[1]

-

Acetonitrile (LC-MS grade, Fisher Scientific)

-

Formic acid (Optima™ LC/MS grade, Fisher Scientific)

-

Ultrapure water (Milli-Q® system)

-

Human urine samples

Instrumentation

-

LC System: Waters ACQUITY UPLC System

-

Mass Spectrometer: Waters Xevo TQ-S Mass Spectrometer

-

Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 mm x 50 mm

Sample Preparation

-

Thaw frozen human urine samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

Centrifuge the urine samples at 4000 rpm for 5 minutes.

-

In a clean microcentrifuge tube, combine 100 µL of the urine supernatant with 10 µL of a 100 ng/mL solution of this compound in 50:50 acetonitrile/water.

-

Add 890 µL of 0.1% formic acid in acetonitrile to precipitate proteins.

-

Vortex for 30 seconds and then centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to an LC-MS vial for analysis.

LC-MS/MS Method

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

-

Gradient Elution:

-

0.0-0.5 min: 5% B

-

0.5-2.5 min: Linear gradient to 95% B

-

2.5-3.5 min: Hold at 95% B

-

3.5-3.6 min: Return to 5% B

-

3.6-5.0 min: Re-equilibration at 5% B

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.0 kV

-

Desolvation Temperature: 500 °C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

Collision Gas: Argon

-

MRM Transitions:

-

1-Methylhistamine: Precursor ion (m/z) 126.1 > Product ion (m/z) 95.1

-

This compound (IS): Precursor ion (m/z) 95.1 > Product ion (m/z) 62.1

-

-

Quantitative Data

The method was validated for linearity, precision, and accuracy according to established guidelines for bioanalytical method validation.[3][4]

Table 1: Linearity of 1-Methylhistamine Quantification

| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) |

| 1 | 0.012 |

| 5 | 0.061 |

| 10 | 0.123 |

| 50 | 0.615 |

| 100 | 1.230 |

| 500 | 6.148 |

| 1000 | 12.295 |

| Correlation Coefficient (r²) | >0.995 |

Table 2: Precision and Accuracy of 1-Methylhistamine Quantification

| Spiked Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=6) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| 5 (LLOQ) | 4.8 | 6.2 | 8.5 | 96.0 |

| 15 (Low QC) | 14.5 | 5.1 | 7.2 | 96.7 |

| 150 (Mid QC) | 153.2 | 3.8 | 5.9 | 102.1 |

| 800 (High QC) | 789.6 | 2.9 | 4.7 | 98.7 |

LLOQ: Lower Limit of Quantification; QC: Quality Control; %RSD: Percent Relative Standard Deviation.

Mandatory Visualizations

Histamine Metabolism Pathway

The following diagram illustrates the primary metabolic pathways of histamine, leading to the formation of 1-methylhistamine and other metabolites.

References

- 1. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measurement of 1- and 3-methylhistidine in human urine by ultra performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Histamine metabolite to basal serum tryptase ratios in systemic mastocytosis and hereditary alpha tryptasemia using a validated LC-MS/MS approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 1-Methylimidazole-d6 in Metabolomics Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction to Isotope-Coded Derivatization in Metabolomics

Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites in a biological system. A significant challenge in mass spectrometry (MS)-based metabolomics is the accurate quantification of metabolites, which can be affected by ion suppression and other matrix effects. Isotope-coded derivatization (ICD) is a powerful technique that addresses this challenge by introducing a stable isotope tag onto metabolites.[1][2] This is achieved by using a pair of derivatization reagents, one "light" (containing naturally abundant isotopes) and one "heavy" (containing stable isotopes like deuterium, ¹³C, or ¹⁵N).

In a typical ICD workflow, a control sample is derivatized with the light reagent, and the experimental sample is derivatized with the heavy reagent.[2] The samples are then mixed and analyzed together by MS. Metabolites derivatized with the heavy reagent will have a specific mass shift compared to their light counterparts, resulting in pairs of peaks in the mass spectrum. The relative abundance of a metabolite in the two samples can be accurately determined by comparing the peak intensities within each isotopic pair. This approach minimizes quantitative errors arising from variations in sample preparation and MS analysis.[1][3]

Role of 1-Methylimidazole in Derivatization Chemistry

1-Methylimidazole is known to be an effective catalyst in various chemical reactions, including acetylations. In the context of metabolomics, it is particularly useful in derivatization reactions for gas chromatography-mass spectrometry (GC-MS) analysis. For instance, it is used in combination with acetic anhydride to derivatize compounds with hydroxyl groups, such as carbohydrates and steroids. The use of 1-methylimidazole as a catalyst can accelerate the reaction rate and improve the derivatization efficiency.

Hypothetical Application of 1-Methylimidazole-d6 in an Isotope-Coded Derivatization Strategy

While there is no direct literature demonstrating the use of this compound as a standalone derivatization reagent that incorporates the deuterium label onto the metabolite, its catalytic properties suggest a potential role in an isotope-coded derivatization (ICD) workflow. A more chemically sound and documented approach involves using a deuterated acetylating agent, such as deuterated acetic anhydride, for labeling, with 1-methylimidazole (either d0 or d6) acting as the catalyst. In this scenario, the stable isotope label is introduced via the acetyl group.

This document outlines a detailed protocol for a hypothetical ICD strategy for the relative quantification of hydroxyl- and amine-containing metabolites using deuterated acetic anhydride, with 1-methylimidazole as the catalyst.

Application Note 1: Relative Quantification of Hydroxyl- and Amine-Containing Metabolites using Isotope-Coded Acetylation

This method is suitable for the relative quantification of metabolites containing hydroxyl and primary amine functional groups in biological samples such as plasma, urine, or cell extracts. The protocol utilizes acetic anhydride (light) and deuterated acetic anhydride (heavy) for derivatization, catalyzed by 1-methylimidazole.

Principle of the Method

The core of this method is the differential isotopic labeling of metabolites in two sample groups (e.g., control vs. treated). The control group is derivatized with natural acetic anhydride, while the treated group is derivatized with deuterated acetic anhydride. 1-Methylimidazole acts as a catalyst to facilitate the acetylation of hydroxyl and amine groups. After derivatization, the samples are mixed in a 1:1 ratio and analyzed by GC-MS or LC-MS. The relative quantification of each metabolite is achieved by comparing the peak areas of the light (d0-acetyl) and heavy (d3-acetyl) derivatized forms.

Diagram of the Isotope-Coded Derivatization Principle

Caption: Principle of isotope-coded derivatization using acetic anhydride.

Experimental Protocols

Protocol 1: Sample Preparation and Metabolite Extraction

-

Sample Collection: Collect biological samples (e.g., 100 µL of plasma or 1 mg of dried cell pellet) and immediately quench metabolic activity by snap-freezing in liquid nitrogen. Store at -80°C until extraction.

-

Metabolite Extraction:

-

For plasma/serum: Add 400 µL of ice-cold methanol to 100 µL of sample.

-

For cell pellets: Add 500 µL of ice-cold 80% methanol to the cell pellet.

-

-

Homogenization: Vortex the mixture vigorously for 1 minute. For tissue samples, use a mechanical homogenizer.

-

Protein Precipitation: Incubate the samples at -20°C for 30 minutes to precipitate proteins.

-

Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new microcentrifuge tube.

-

Drying: Evaporate the supernatant to complete dryness using a vacuum concentrator (e.g., SpeedVac). The dried extracts can be stored at -80°C.

Protocol 2: Isotope-Coded Acetylation Derivatization

Materials:

-

Dried metabolite extracts

-

Acetic anhydride (light, d0)

-

Acetic anhydride-d6 (heavy)

-

1-Methylimidazole (or this compound)

-

Pyridine (anhydrous)

-

Acetonitrile (anhydrous)

Procedure:

-

Reagent Preparation:

-

Light Derivatization Reagent: Prepare a solution of 10% (v/v) acetic anhydride and 10% (v/v) 1-methylimidazole in pyridine.

-

Heavy Derivatization Reagent: Prepare a solution of 10% (v/v) acetic anhydride-d6 and 10% (v/v) 1-methylimidazole (or this compound) in pyridine.

-

Note: Prepare reagents fresh before use.

-

-

Derivatization:

-

Reconstitute the dried metabolite extracts from the control group with 50 µL of the Light Derivatization Reagent .

-

Reconstitute the dried metabolite extracts from the treated group with 50 µL of the Heavy Derivatization Reagent .

-

-

Reaction: Vortex the samples for 30 seconds and incubate at 60°C for 30 minutes in a heating block.

-

Drying: After incubation, evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

-

Sample Pooling: Reconstitute the dried derivatized samples in a suitable solvent for MS analysis (e.g., 100 µL of acetonitrile). Mix the light-derivatized control sample and the heavy-derivatized treated sample in a 1:1 (v/v) ratio.

Data Presentation

The following table represents hypothetical quantitative data obtained from a metabolomics study comparing a control and a treated group, using the described isotope-coded derivatization protocol. The data shows the fold change in metabolite levels in the treated group relative to the control group.

| Metabolite | Functional Group(s) | Retention Time (min) | m/z (Light, [M+H]⁺) | m/z (Heavy, [M+H]⁺) | Peak Area Ratio (Heavy/Light) | Fold Change (Treated/Control) |

| Glycine | -NH₂ | 5.2 | 118.05 | 121.07 | 2.1 | 2.1 |

| Lactic Acid | -OH | 7.8 | 133.05 | 136.07 | 0.8 | 0.8 |

| Serine | -OH, -NH₂ | 9.1 | 190.08 | 196.10 | 1.5 | 1.5 |

| Glucose | -OH | 12.5 | 391.14 | 397.16 | 0.5 | 0.5 |

| Cholesterol | -OH | 25.3 | 429.38 | 432.40 | 1.2 | 1.2 |

Visualization of Experimental Workflow

The following diagram illustrates the complete experimental workflow from sample preparation to data analysis.

Caption: Experimental workflow for quantitative metabolomics.

Conclusion

The use of 1-methylimidazole as a catalyst in an isotope-coded derivatization strategy with deuterated acetic anhydride offers a robust method for the relative quantification of hydroxyl- and amine-containing metabolites. This approach enhances quantitative accuracy by minimizing analytical variability, making it a valuable tool for researchers in metabolomics and drug development. While the direct application of this compound as a labeling reagent is not established, its role as a catalyst in this ICD workflow is chemically sound and provides a practical application for this deuterated compound in metabolomics research.

References

Application Note: Enhanced Peptide and Protein Quantification Using Catalyzed Isotopic Acetylation with 1-Methylimidazole-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mass spectrometry (MS)-based proteomics is an indispensable tool in biological research and drug development for the identification and quantification of proteins.[1][2] Stable isotope labeling techniques, in particular, offer high accuracy and precision for relative protein quantification by introducing a mass difference between samples.[3] Chemical labeling methods provide a versatile approach applicable to a wide range of sample types.[4] This application note describes a robust workflow for peptide and protein quantification using isotopic labeling via acetylation of primary amines (N-termini and lysine ε-amino groups).

The described method utilizes a duplex set of acetic anhydride reagents, a "light" (d0) and a "heavy" (d6) version, to introduce a 3 Da mass difference per labeled site. To enhance the reaction kinetics and ensure complete labeling, which is critical for accurate quantification, this protocol employs 1-Methylimidazole-d6 as a catalyst. N-methylimidazole is known to be an effective catalyst for acylation reactions.[5] The use of the deuterated form of the catalyst, this compound, ensures it is mass-shifted relative to any potential endogenous, non-deuterated counterparts, preventing interference in the mass spectrometer. This catalyzed isotopic labeling strategy provides a reliable and efficient method for quantitative proteomic analysis.

Principle of the Method

The quantification strategy is based on the chemical derivatization of primary amines in peptides. Two distinct peptide populations (e.g., control vs. treated) are labeled with either the light (Acetic Anhydride) or heavy (Acetic Anhydride-d6) reagent. The labeling reaction is driven to completion with the aid of the this compound catalyst. After labeling, the samples are mixed in a 1:1 ratio. During LC-MS analysis, a peptide and its isotopically labeled counterpart co-elute and appear as a pair of peaks in the MS1 spectrum, separated by a mass difference determined by the number of labeled sites (N-terminus and lysine residues). The relative abundance of the peptide in the original samples is determined by comparing the signal intensities of these peak pairs. Subsequent MS/MS fragmentation provides sequence information for peptide and protein identification.

Experimental Protocols

Protein Extraction and Digestion

This protocol is a general guideline and may require optimization based on the sample type.

-

Cell Lysis:

-

Harvest cells and wash twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in a suitable lysis buffer (e.g., RIPA buffer or 8 M urea in 50 mM ammonium bicarbonate) containing protease and phosphatase inhibitors.

-

Sonicate the lysate on ice to shear DNA and ensure complete lysis.

-

Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of the extract using a compatible protein assay (e.g., BCA assay).

-

-

Reduction, Alkylation, and Digestion:

-

Take a defined amount of protein (e.g., 100 µg) from each sample.

-

Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 45 minutes to reduce disulfide bonds.

-

Cool the sample to room temperature.

-

Add iodoacetamide (IAA) to a final concentration of 25 mM and incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues.

-

Quench excess IAA by adding DTT to a final concentration of 5 mM.

-

Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 1.5 M.

-

Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

-

Stop the digestion by acidifying the sample with formic acid (FA) to a final concentration of 1%.

-

Catalyzed Isotopic Acetylation of Peptides

-

Sample Preparation:

-

Desalt the digested peptide samples using a C18 solid-phase extraction (SPE) cartridge.

-

Lyophilize the desalted peptides to dryness.

-

Reconstitute the peptides from the "light" sample and the "heavy" sample in 50 µL of 100 mM sodium borate buffer, pH 8.0.

-

-

Labeling Reaction:

-

Prepare the labeling reagents immediately before use. For a 100 µg peptide sample, a 25-fold molar excess of acetic anhydride over total free amines is recommended.

-

Light Reagent: Add a calculated volume of Acetic Anhydride to an organic solvent like acetonitrile.

-

Heavy Reagent: Add a calculated volume of Acetic Anhydride-d6 to an organic solvent like acetonitrile.

-

-

Prepare the catalyst solution: 1 M this compound in acetonitrile.

-

To the "light" peptide sample, add 1 µL of the catalyst solution.

-

Immediately add 5 µL of the "Light Reagent" solution to the "light" peptide sample.

-

To the "heavy" peptide sample, add 1 µL of the catalyst solution.

-

Immediately add 5 µL of the "Heavy Reagent" solution to the "heavy" peptide sample.

-

Vortex both samples gently and incubate at room temperature for 30 minutes.

-

-

Quenching and Sample Pooling:

-

Quench the reaction by adding 5 µL of 5% hydroxylamine or 50 mM Tris buffer, pH 8.0.

-

Incubate for 15 minutes at room temperature.

-

Combine the "light" and "heavy" labeled peptide samples into a single tube.

-

Acidify the pooled sample with 10% trifluoroacetic acid (TFA) to a pH of ~2-3.

-

Post-Labeling Sample Cleanup

-

Desalt the pooled, labeled peptide sample using a C18 SPE cartridge to remove labeling reagents and buffer salts.

-

Elute the peptides with a solution of 50-80% acetonitrile with 0.1% formic acid.

-

Lyophilize the purified peptides to dryness.

-

Reconstitute the final peptide sample in a suitable solvent for LC-MS analysis (e.g., 2% acetonitrile, 0.1% formic acid in water).

LC-MS/MS Analysis

-

Liquid Chromatography:

-

Column: C18 reversed-phase column (e.g., 75 µm ID x 25 cm, 1.9 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in 80% acetonitrile.

-

Gradient: A linear gradient from 5% to 40% B over 90-120 minutes at a flow rate of 300 nL/min.

-

-

Mass Spectrometry:

-

Mode: Data-Dependent Acquisition (DDA).

-

MS1 Scan:

-

Resolution: 60,000 - 120,000.

-

Scan Range: m/z 350-1500.

-

AGC Target: 3e6.

-

Max IT: 50 ms.

-

-

MS2 Scan:

-

TopN: 15-20 most intense precursors.

-

Isolation Window: m/z 1.6.

-

Activation Type: HCD.

-

Collision Energy: Normalized collision energy of 28-30.

-

Resolution: 15,000 - 30,000.

-

AGC Target: 1e5.

-

Dynamic Exclusion: 30 seconds.

-

-

Data Presentation

Quantitative data should be processed using software capable of identifying isotopic pairs and calculating their intensity ratios (e.g., MaxQuant, Proteome Discoverer, OpenMS). The results can be summarized in the following tables.

Table 1: Representative Quantitative Peptide Data Hypothetical data from a study comparing a treated vs. control sample.

| Peptide Sequence | Protein | Labeled Sites | Light Intensity (a.u.) | Heavy Intensity (a.u.) | Ratio (H/L) | p-value |

| K.VPQVSTPTLVEVSR.N | ERK2 | 2 | 1.5E+07 | 3.2E+07 | 2.13 | 0.008 |

| R.TNNFEMLQK.Y | MEK1 | 2 | 8.9E+06 | 9.1E+06 | 1.02 | 0.890 |

| K.DLKPSNLLLK.S | RAF1 | 4 | 2.1E+08 | 1.1E+08 | 0.52 | 0.015 |

| R.YFDPDFKPLTPPLPR.K | GRB2 | 3 | 4.5E+07 | 4.3E+07 | 0.96 | 0.750 |

Table 2: Protein Quantification Summary Protein ratios are typically calculated as the median of all unique peptide ratios belonging to that protein.

| Protein Name | Gene Symbol | Number of Peptides | Ratio (H/L) | Regulation |

| Mitogen-activated protein kinase 1 | MAPK1 (ERK2) | 12 | 2.05 | Upregulated |

| Mitogen-activated protein kinase kinase 1 | MAP2K1 (MEK1) | 9 | 1.05 | Unchanged |

| RAF proto-oncogene serine/threonine-protein kinase | RAF1 | 15 | 0.55 | Downregulated |

| Growth factor receptor-bound protein 2 | GRB2 | 7 | 0.98 | Unchanged |

Table 3: Method Performance Characteristics (Illustrative)

| Parameter | Value | Description |

| Labeling Efficiency | > 99% | Percentage of available primary amines successfully acetylated. |

| Linearity (R²) | > 0.99 | Correlation of measured ratios vs. expected ratios over a range of sample mixing ratios. |

| Precision (CV) | < 15% | Coefficient of variation for protein ratios across technical replicates. |

| Dynamic Range | > 2 orders of magnitude | The range over which quantification is accurate and linear. |

Visualizations

Chemical Labeling Reaction

Figure 1: this compound Catalyzed Acetylation.

Experimental Workflow